Agavoside B
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Description
Agavoside B is a biochemical.
Scientific Research Applications
Neural Stem Cell Differentiation
Agalloside, a compound related to Agavoside B, has been synthesized and shown to accelerate neural stem cell differentiation. This synthesis holds promise for use in the synthesis of 5-O-glycosylated flavonoids, indicating potential applications in neural regeneration and treatment of neurological disorders (Arai, Yamaguchi, & Ishibashi, 2017).
Enhancement of Astragaloside Production
UV radiation has been used to enhance Astragaloside (AGs) production in Astragalus membranaceus cultures, with implications for improving yields of valuable compounds like Agavoside B for various pharmacological activities (Gai et al., 2016).
Osteoblast Function and Inhibition of Osteoclast and Adipocyte Differentiation
A novel flavonoid related to Agavoside B has been found to increase differentiation of preosteoblasts and inhibit osteoclast and adipocyte differentiation, suggesting applications in bone health and treatment of osteoporosis (Swarnkar et al., 2011).
Nanotechnology Applications
Silver nanoparticles (AgNPs) synthesized using plant extracts containing flavonoids, potentially including Agavoside B, have shown applications in degradation of dyes and potential in nanobiotechnology research (Borase et al., 2014).
Delivery in Nanocarriers for Therapeutic Efficacy
Arjunglucoside I (AG), a compound similar to Agavoside B, has been incorporated in nanocarriers for therapeutic efficacy against leishmaniasis, indicating the potential for Agavoside B to be used in targeted drug delivery systems (Tyagi et al., 2005).
Wound Healing Applications
Silver nanoparticle and biopolymer-based biomaterials, potentially involving Agavoside B, have been researched for their role in wound healing applications, offering non-cytotoxic and safe options for patients (Kumar et al., 2018).
Antioxidant and DNA Protection
Flavonoids from Agrimonia pilosa, which may include Agavoside B, have shown notable antioxidant activities and protective action against DNA oxidative damage (Zhu et al., 2017).
Anticancer Activities
Hyperoside, a flavonoid glycoside like Agavoside B, has demonstrated anti-cancer effects in breast cancer cells and other studies, suggesting similar potential applications for Agavoside B (Qiu et al., 2019).
properties
CAS RN |
56857-66-0 |
---|---|
Product Name |
Agavoside B |
Molecular Formula |
C39H62O14 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)28-24(53-39)12-23-21-6-5-19-11-20(8-9-37(19,3)22(21)13-27(42)38(23,28)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-26,28-36,40-41,43-47H,5-16H2,1-4H3/t17-,18+,19+,20+,21-,22+,23+,24+,25-,26-,28+,29-,30+,31-,32-,33-,34+,35-,36+,37+,38-,39?/m1/s1 |
InChI Key |
YEKZYRCPUZIPAI-FKPXPTAZSA-N |
Isomeric SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Agavoside B; |
Origin of Product |
United States |
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